molecular formula C12H10O3 B044272 5-(4-Methoxyphenyl)furan-2-carbaldehyde CAS No. 34070-33-2

5-(4-Methoxyphenyl)furan-2-carbaldehyde

Cat. No. B044272
CAS RN: 34070-33-2
M. Wt: 202.21 g/mol
InChI Key: JPCUGGGXLKGQEP-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)furan-2-carbaldehyde, also known as 5-MPCA, is a versatile chemical compound that has a wide range of applications in the scientific and medical fields. It is a furan derivative that is used as a starting material for the synthesis of various compounds, including drugs, pesticides, and fragrances. In addition, 5-MPCA has been used in a variety of scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

  • Synthesis of Bioactive Compounds : Furan-2-carbaldehydes, like 5-(4-Methoxyphenyl)furan-2-carbaldehyde, are used as efficient green building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C-C bond cleavage under visible light (Yu et al., 2018).

  • Potential Anti-Alzheimer's Agents : Some derivatives, such as 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde, have shown promise as anti-Alzheimer's agents by inhibiting acetylcholinesterase (Mphahlele et al., 2019).

  • Obesity and Related Conditions : Danshen methoxybenzo[b]furan derivatives can inhibit adipocyte differentiation and the induction of inflammatory adipokines, which could benefit patients with obesity and related conditions (Sung et al., 2010).

  • Thermodynamic Properties : Studies on thermodynamic properties of various furan-2-carbaldehyde isomers, including those substituted with different phenyl groups, have been conducted to understand their stability and reactivity (Dibrivnyi et al., 2015).

  • Cancer Treatment Potential : Some furan-2-carbaldehyde compounds demonstrate weak or no cytotoxicity against human colon carcinoma and chronic myelogenous leukemia cell lines, suggesting potential as cancer treatments (Huang et al., 2015).

  • Heterocyclic Compound Synthesis : The preparation of various heterocyclic 2-carbaldehydes, including those derived from furan and thiophen, has been successfully demonstrated, highlighting their versatility in organic synthesis (Chadwick et al., 1973).

  • Neuroprotective Activities : Compounds derived from Gastrodia elata, which include furan-2-carbaldehyde derivatives, show significant neuroprotective activity against oxidative stress-induced cell damage, making them promising candidates for developing new treatments for oxidative stress-related neurodegenerative diseases (Li et al., 2016).

  • Green Chemistry : The use of furfural and hydroxymethylfurfural derivatives in heterogeneously catalyzed processes for biomass conversion is being explored for its potential in green chemistry (Karinen et al., 2011).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements indicate that it is harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312+P330) .

properties

IUPAC Name

5-(4-methoxyphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCUGGGXLKGQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374875
Record name 5-(4-methoxyphenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34070-33-2
Record name 5-(4-methoxyphenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Methoxyphenyl)-2-furaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 5l. three-necked flask equipped with stirrer, thermometer and dropping funnel was charged with water (150ml), concentrated HCl (400 ml) was introduced, followed by p-anisidine (185 g, 1.5 moles). A solution of sodium nitrite (108 g, 1.56 moles) in water (300 ml) was introduced dropwise maintaining -10° to -5°C. Furfural (184 g, 1.92 moles) was introduced followed by a solution of CuCl2.2H2O (46 g) in water (300 ml). The reaction mixture was heated to 53° with hot water maintaining 53°-68° for 2.5 hours. After cooling to room temperature overnight, the reaction mixture was extracted with ether (1800 ml). The dried (MgSO4) extract was evaporated in a rotary evaporator, and the residue was distilled under reduced pressure to give 70 g of black semi-solid product (b.p. 160°-190° at 2-5 mm).
[Compound]
Name
5l
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0 (± 1) mol
Type
reactant
Reaction Step One
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400 mL
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reactant
Reaction Step Two
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150 mL
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185 g
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Reaction Step Three
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108 g
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reactant
Reaction Step Four
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Quantity
300 mL
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solvent
Reaction Step Four
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184 g
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reactant
Reaction Step Five
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Name
CuCl2.2H2O
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46 g
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reactant
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone in understanding its biological activity?

A: The X-ray crystallography study revealed that this compound thiosemicarbazone (compound 8 in the study) adopts a Z conformation about the N1-C12 bond. [] This conformation is stabilized by an intramolecular N2-H…O2 hydrogen bond. Understanding the molecule's preferred conformation in its solid state provides valuable insights for researchers exploring its interactions with biological targets. This information could be crucial for further developing this compound as a potential drug candidate.

Q2: How does the antitumor activity of this compound thiosemicarbazone compare to other compounds in the study?

A: The research indicates that this compound thiosemicarbazone demonstrated significant antitumor activity, particularly against the LNCaP prostate cancer cell line with an IC50 of 13.31 μM. [] While other compounds in the study, like 5-nitro-furan-2-carbaldehyde thiosemicarbazone (compound 5), showed broader activity against various cancer cell lines, compound 8’s specific potency against LNCaP cells suggests a potential targeted therapeutic application for prostate cancer. Further research is needed to elucidate the mechanism of action and assess its efficacy in vivo.

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